molecular formula C4H6F2O B2981543 2-(Difluoromethyl)-2-methyloxirane CAS No. 430-31-9

2-(Difluoromethyl)-2-methyloxirane

Cat. No. B2981543
CAS RN: 430-31-9
M. Wt: 108.088
InChI Key: IAYYNPIDPKSVPX-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . In this process, organofluorine compounds are synthesized, which often face problems such as the difficulty in handling fluorinating reagents and controlling chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound is influenced by its chemical environment. For example, the biological environment changes the molecular structure of difluoromethylornithine (DFMO) only slightly .


Chemical Reactions Analysis

Difluoromethylation processes have seen advances based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and the environment in which it is found. For example, the biological environment changes the physical and chemical properties of DFMO only slightly .

Scientific Research Applications

Pharmaceutical Synthesis

The compound 2-(Difluoromethyl)-2-methyloxirane is utilized in the synthesis of various pharmaceuticals. Its difluoromethyl group is particularly valuable due to its similarity to the properties of the trifluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of pharmaceuticals . This compound can be used to introduce difluoromethyl groups into molecules, potentially leading to the development of new drugs with improved pharmacokinetic properties.

Late-stage Functionalization

In the field of late-stage functionalization, 2-(Difluoromethyl)-2-methyloxirane offers a way to modify complex molecules, such as natural products or active pharmaceutical ingredients, by introducing a difluoromethyl group. This can significantly alter the biological activity of the molecule, opening up new avenues for drug development and discovery .

Agrochemical Development

The introduction of difluoromethyl groups into agrochemical compounds can enhance their efficacy and environmental stability. 2-(Difluoromethyl)-2-methyloxirane serves as a reagent for the incorporation of these groups into pesticides and herbicides, potentially leading to the creation of more potent and longer-lasting agrochemicals .

Material Science

In material science, 2-(Difluoromethyl)-2-methyloxirane can be used to modify the surface properties of materials. For instance, it can be employed to create hydrophobic coatings or to introduce fluorinated groups into polymers, which can result in materials with unique properties such as increased resistance to solvents and chemicals .

Fluorine Chemistry Research

This compound is significant in the study of fluorine chemistry, where researchers explore the reactivity and stability of fluorinated compounds. It provides a model for studying the behavior of difluoromethyl groups in various chemical reactions, which is crucial for the development of new fluorination methods .

Radiolabeling and Imaging

2-(Difluoromethyl)-2-methyloxirane can be used in the field of radiolabeling, where it may assist in the development of novel PET (Positron Emission Tomography) imaging agents. The difluoromethyl group can be labeled with fluorine-18, a radioactive isotope, allowing for the visualization of biological processes in real-time .

Protein Modification

The compound has potential applications in protein modification, where it can be used to selectively introduce difluoromethyl groups into proteins. This can help in understanding protein function and in the development of protein-based therapeutics .

Catalysis

In catalysis, 2-(Difluoromethyl)-2-methyloxirane can be used to study the effects of difluoromethyl groups on the catalytic activity of enzymes or synthetic catalysts. This research can lead to the design of more efficient catalysts for industrial chemical reactions .

Mechanism of Action

Eflornithine, a compound related to the one you’re interested in, is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). It binds to ODC and prevents the natural substrate ornithine from accessing the active site .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, users are advised to avoid breathing mist, gas, or vapors of certain compounds, and to avoid contact with skin and eyes .

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

2-(difluoromethyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYYNPIDPKSVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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